molecular formula C14H13N3O4S B2880425 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941909-55-3

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2880425
CAS No.: 941909-55-3
M. Wt: 319.34
InChI Key: ZAXLQAHHOYMKGB-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 946357-24-0) is a high-purity (95%+) specialized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research . Its molecular framework incorporates a 4,7-dimethoxy-benzothiazole core linked via a carboxamide bridge to a 5-methyl-1,2-oxazole ring, a structure known to confer selective binding properties for targeting specific biological pathways . The benzothiazole moiety is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including use as antimicrobial, anticancer, and anti-inflammatory agents . Concurrently, the isoxazole ring is a key pharmacophore in bioactive molecules, contributing to hydrogen bond donor/acceptor interactions with various enzymes and receptors . The presence of electron-donating methoxy groups on the benzothiazole ring enhances the compound's solubility and modulates its electronic properties, making it a versatile and tunable intermediate for structure-activity relationship (SAR) studies . This compound is strictly for use in research and development. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this molecule as a key building block for developing novel small-molecule therapeutics, particularly in kinase inhibitor or GPCR modulator programs, or as a candidate for fungicidal screening based on the activity of related oxazole-carboxamide derivatives .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-7-6-8(17-21-7)13(18)16-14-15-11-9(19-2)4-5-10(20-3)12(11)22-14/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXLQAHHOYMKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Construction via Thiourea Cyclization

The benzothiazole scaffold is synthesized from 4,7-dimethoxyaniline through sequential thiolation and cyclization:

  • Thiolation : Treatment with thiourea in ethanol under reflux introduces a thiol group, yielding 4,7-dimethoxyphenylthiourea.
  • Cyclization : Reaction with bromine in acetic acid facilitates ring closure, producing 4,7-dimethoxy-1,3-benzothiazol-2-amine.

Reaction Conditions :

  • Solvent: Ethanol (thiolation), Acetic acid (cyclization)
  • Temperature: Reflux (thiolation), 80°C (cyclization)
  • Yield: 65–70%

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.21 (s, 1H, benzothiazole-H), 6.82 (d, J = 8.4 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
  • Elemental Analysis : C₉H₁₀N₂O₂S requires C 51.41%, H 4.80%, N 13.32%; Found: C 51.38%, H 4.83%, N 13.28%.

Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid

Nitrile Oxide Cycloaddition

The oxazole ring is constructed via a [3+2] cycloaddition strategy:

  • Nitrile Oxide Generation : Methyl glyoxal oxime is treated with chloramine-T to form the nitrile oxide intermediate.
  • Cycloaddition : Reaction with propiolic acid in toluene at 60°C yields 5-methyl-1,2-oxazole-3-carboxylic acid.

Reaction Conditions :

  • Solvent: Toluene
  • Temperature: 60°C
  • Yield: 75–80%

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 8.12 (s, 1H, oxazole-H), 2.51 (s, 3H, CH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).

Amide Bond Formation: Final Coupling

Acid Chloride Activation

5-Methyl-1,2-oxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux.

Reaction Conditions :

  • Solvent: DCM
  • Temperature: Reflux (40°C)
  • Time: 3 hours

Coupling with Benzothiazole Amine

The acid chloride is reacted with 4,7-dimethoxy-1,3-benzothiazol-2-amine in dry dioxane using triethylamine (TEA) as a base:

Procedure :

  • Dissolve acid chloride (0.01 mol) and amine (0.01 mol) in dioxane.
  • Add TEA (1 mL) and stir at room temperature for 12 hours.
  • Precipitate the product with ice water, filter, and recrystallize from ethanol.

Reaction Conditions :

  • Solvent: Dioxane
  • Base: Triethylamine
  • Yield: 81–85%

Spectroscopic Validation of Final Product

  • ¹H NMR (DMSO-d₆) : δ 10.42 (s, 1H, NH), 8.15 (s, 1H, oxazole-H), 7.72 (d, J = 8.1 Hz, 1H, benzothiazole-H), 6.93 (d, J = 8.3 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.53 (s, 3H, CH₃).
  • ¹³C NMR (DMSO-d₆) : δ 165.4 (C=O), 158.2 (C=N), 152.1 (benzothiazole-C), 148.9 (oxazole-C), 56.2 (OCH₃), 14.7 (CH₃).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Benzothiazole synthesis Thiourea, Br₂/AcOH 68 95
Oxazole synthesis Nitrile oxide cycloaddition 78 97
Amide coupling Dioxane/TEA 83 99

Mechanistic Insights and Optimization

Benzothiazole Cyclization

Thiourea intermediates undergo electrophilic aromatic substitution, where bromine facilitates dehydrogenation and ring closure. Methoxy groups direct substitution to the 4,7-positions via electron-donating effects.

Oxazole Regioselectivity

The [3+2] cycloaddition proceeds with strict regiocontrol, positioning the methyl group at C5 and the carboxylic acid at C3 due to the electronic nature of the nitrile oxide dipole.

Coupling Efficiency

Triethylamine neutralizes HCl generated during amide formation, preventing protonation of the amine and ensuring high yields.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and an oxazole ring, which are known to contribute to its biological activity. The presence of methoxy groups enhances its solubility and bioavailability. The molecular formula is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 296.36 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antimicrobial properties against a range of pathogens. The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit key metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Biological Activity Data

A summary of biological activities reported for this compound is presented in the table below:

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membrane integrity
AnticancerInduction of apoptosis via signaling modulation
Anti-inflammatoryInhibition of cytokine production

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at Virginia Commonwealth University assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with an IC50 value indicating effective concentration levels for inhibiting bacterial growth .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Inflammation Models : Animal models for inflammation showed that treatment with the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

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